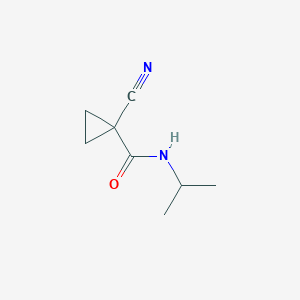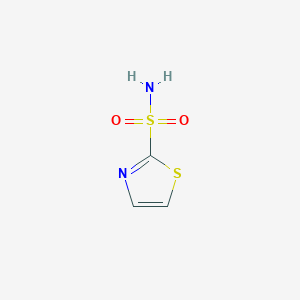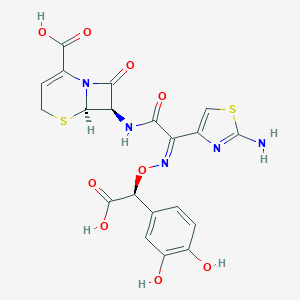
Cefetecol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefetecol is a broad-spectrum, fourth-generation cephalosporin antibacterial compound. It was designed to be effective against both Gram-positive and Gram-negative bacteria, particularly those causing enteric infections . This compound is notable for its catechol-substituted structure, which enhances its ability to chelate iron and penetrate bacterial cells .
Preparation Methods
The synthesis of cefetecol involves several key steps. The preparation of this compound disodium and its impurities has been documented, with methods focusing on the separation and purification of the target compound . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the analysis and confirmation of the chemical structure .
Chemical Reactions Analysis
Cefetecol undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the this compound molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, which replace specific atoms or groups in the this compound structure.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Cefetecol’s ability to chelate iron makes it a valuable tool for studying bacterial iron transport mechanisms.
Mechanism of Action
Cefetecol exerts its antibacterial effects by binding to and inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This inhibition prevents the synthesis of the bacterial cell wall, ultimately leading to cell death . The catechol moiety on this compound enhances its ability to chelate iron, facilitating its transport into bacterial cells through iron channels .
Comparison with Similar Compounds
Cefetecol is similar to other cephalosporins, such as cefiderocol, ceftazidime, and cefepime . this compound’s unique catechol-substituted structure distinguishes it from these compounds. This structure enhances its ability to chelate iron and penetrate bacterial cells, making it particularly effective against Gram-negative bacteria . Similar compounds include:
Properties
CAS No. |
117211-03-7 |
|---|---|
Molecular Formula |
C20H17N5O9S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |
InChI Key |
ILZCDOYRDFDUPN-XUQRFURESA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
Key on ui other cas no. |
117211-03-7 |
Synonyms |
GR 69153 GR-69153 GR69153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



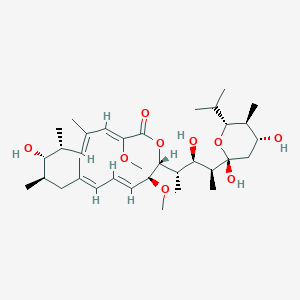

![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
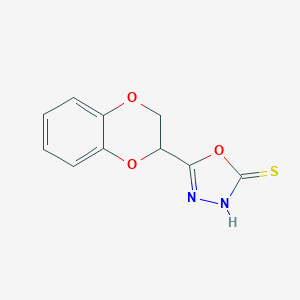
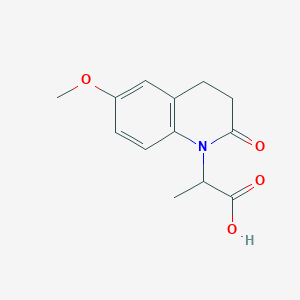

![(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione](/img/structure/B40766.png)


